![molecular formula C36H46N6O8 B13385770 but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B13385770.png)
but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile
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Overview
Description
But-2-enedioic acid (fumaric acid) combined with 4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile forms a hemifumarate salt, known as cyanopindolol hemifumarate (CAS: 106469-57-2) . This compound is a β-adrenergic receptor (βAR) ligand, specifically acting as a weak partial agonist of the β1-adrenergic receptor (β1AR) . Structurally, it features:
- An indole-2-carbonitrile core with a hydroxypropoxy side chain at position 4.
- A tert-butylamino group on the propoxy chain, critical for receptor interaction.
- A hemifumarate counterion, enhancing solubility and bioavailability.
Cyanopindolol’s partial agonism at β1AR makes it a tool compound for studying adrenergic signaling. Its structure-activity relationship (SAR) highlights the importance of substituents on the indole ring and the propoxy chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction efficiency and minimize waste, ensuring a cost-effective production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at various positions on the indole ring, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate cellular pathways and molecular interactions, providing insights into biological processes .
Medicine: In medicine, but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Pharmacological Analogues
The following table compares cyanopindolol hemifumarate with structurally related compounds:
Key Research Findings
- Substituent Position Matters: Adding a methyl group at the 7-position of cyanopindolol’s indole ring (7-methylcyanopindolol) reduces partial agonism at β1AR, demonstrating that steric hindrance or electronic effects at this position modulate efficacy .
- Role of tert-Butylamino Group: The tert-butylamino group on the propoxy chain is essential for βAR binding. Bulkier substituents in similar compounds (e.g., cyclohexylamino in ’s isotopologues) may alter selectivity or pharmacokinetics .
- Salt Form Impacts Solubility : The hemifumarate salt improves aqueous solubility compared to the free base, a common strategy for enhancing bioavailability in β-blockers .
Physicochemical and Functional Comparisons
Biological Activity
But-2-enedioic acid; 4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its structure combines an indole moiety with a but-2-enedioic acid component, suggesting diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C36H46N6O4 and a molecular weight of approximately 690.8 g/mol. It features an indole structure linked to a but-2-enedioic acid moiety, which enhances its reactivity and solubility. The presence of functional groups such as the tert-butylamino group and hydroxypropoxy chain plays a crucial role in its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₃₆H₄₆N₆O₄ |
Molecular Weight | 690.8 g/mol |
LogP | 6.3808 |
PSA (Polar Surface Area) | 210.18 Ų |
Serotonin Receptor Modulation
Preliminary studies indicate that this compound may act as a serotonin receptor modulator , which is critical for mood regulation and appetite control. Compounds with similar structures have shown anti-inflammatory and neuroprotective effects, suggesting that this compound could be beneficial in treating conditions related to serotonin dysregulation, such as depression and anxiety disorders.
Inhibition of HIV-1 Integrase
Research on indole derivatives has highlighted their potential as HIV-1 integrase inhibitors . For instance, studies show that modifications to the indole core can significantly enhance inhibitory activity against integrase, with some derivatives achieving IC50 values as low as 0.13 μM . This suggests that but-2-enedioic acid; 4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile might also exhibit similar properties, warranting further investigation.
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that compounds structurally related to but-2-enedioic acid; 4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile exhibited significant anti-inflammatory activity in vitro, reducing pro-inflammatory cytokine production in macrophages .
- Neuroprotective Properties : Another research highlighted the neuroprotective effects of indole derivatives against oxidative stress-induced neuronal cell death, suggesting that this compound could be explored for neurodegenerative diseases like Alzheimer's .
- Synthesis and Optimization : The synthesis of this compound involves multiple steps including the introduction of the indole moiety and functional groups through various chemical reactions. Optimization of reaction conditions has been crucial for enhancing yield and purity .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural confirmation of the indole-2-carbonitrile moiety in this compound?
Methodological Answer:
- Use 1H/13C NMR to confirm the indole backbone and substituent positions (e.g., tert-butylamino and hydroxypropoxy groups).
- FT-IR for identifying functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ for carbonitrile).
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline) for absolute configuration determination, especially for stereocenters in the propoxy chain .
Q. How can researchers mitigate hazards during synthesis, given the compound’s potential toxicity?
Methodological Answer:
- Follow GHS hazard controls (e.g., P260: avoid dust inhalation; P280: wear gloves/eye protection) as outlined in safety data sheets for structurally related indole derivatives.
- Use fume hoods for reflux steps and closed-system filtration to minimize exposure to irritants (e.g., acetic acid, sodium acetate) during synthesis .
Q. What solvent systems are optimal for recrystallizing intermediates in the synthesis pathway?
Methodological Answer:
- For polar intermediates (e.g., 3-formyl-1H-indole-2-carboxylate derivatives), use DMF/acetic acid mixtures (1:1 v/v) for recrystallization.
- For less polar intermediates, ethanol/water gradients (70–90% ethanol) are effective, as demonstrated in analogous indole-thiazolone syntheses .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of the indole-2-carbonitrile core?
Methodological Answer:
- Employ quantum chemical calculations (e.g., DFT) to model condensation reactions between 3-formyl-indole precursors and tert-butylamino-propoxy intermediates.
- Use ICReDD’s reaction design framework to predict optimal conditions (e.g., solvent, catalyst, temperature) and reduce trial-and-error experimentation. Validate predictions with small-scale reactions before scaling up .
Q. What strategies resolve discrepancies in reported solubility data for this compound?
Methodological Answer:
- Perform solubility parameter analysis using HSPiP software to identify solvents with compatible Hansen parameters.
- Compare dynamic light scattering (DLS) and differential scanning calorimetry (DSC) data to assess polymorphic forms, which may explain solubility variations. Reference indole-carboxylic acid analogs (mp 208–259°C) as benchmarks .
Q. How can researchers design a scalable reactor system for the compound’s synthesis?
Methodological Answer:
- Apply continuous-flow chemistry with microreactors to control exothermic steps (e.g., cyclization of tert-butylamino-propoxy chains).
- Integrate in-line FT-IR monitoring to track reaction progress and optimize residence time. Refer to CRDC subclass RDF2050112 for reactor design principles .
Q. What experimental protocols validate the compound’s stability under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks.
- Use mass spectrometry imaging (MSI) to detect degradation products (e.g., hydrolysis of the carbonitrile group). Cross-reference with safety data for tert-butylamine derivatives to identify degradation pathways .
Q. Data Analysis & Contradiction Management
Q. How should researchers address conflicting bioactivity data in preclinical studies?
Methodological Answer:
- Perform meta-analysis of dose-response curves across studies, accounting for variables like cell line heterogeneity or assay protocols.
- Use cheminformatics tools (e.g., Schrödinger’s BioLuminate) to model structure-activity relationships (SAR) and identify critical substituents (e.g., tert-butylamino group’s role in receptor binding) .
Q. What statistical frameworks are suitable for analyzing variability in synthetic yield data?
Methodological Answer:
Properties
Molecular Formula |
C36H46N6O8 |
---|---|
Molecular Weight |
690.8 g/mol |
IUPAC Name |
but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile |
InChI |
InChI=1S/2C16H21N3O2.C4H4O4/c2*1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14;5-3(6)1-2-4(7)8/h2*4-7,12,18-20H,9-10H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
ZSBITJKBOWVCCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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